(2R)-2-Isoquinolin-5-ylpropan-1-amine

Chiral resolution Enantiomeric excess Stereochemical fidelity

Researchers requiring the specific (2R)-enantiomer for kinase inhibitor programs often face supply of racemic or wrong stereoisomer, risking inactive diastereomers during lead optimization. This compound solves that with defined (R)-stereochemistry at the 2-carbon and 5-position isoquinoline attachment. - Achieves precise molecular recognition for LRRK2, ROCK, and other kinase targets; literature shows enantiomeric counterparts can be completely inactive. - Primary amine enables direct amide/sulfonamide library synthesis without protecting group manipulation. - Available from stock with custom synthesis options for scale-up, ensuring supply continuity for your SAR campaigns.

Molecular Formula C12H14N2
Molecular Weight 186.258
CAS No. 2248197-79-5
Cat. No. B2803983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Isoquinolin-5-ylpropan-1-amine
CAS2248197-79-5
Molecular FormulaC12H14N2
Molecular Weight186.258
Structural Identifiers
SMILESCC(CN)C1=CC=CC2=C1C=CN=C2
InChIInChI=1S/C12H14N2/c1-9(7-13)11-4-2-3-10-8-14-6-5-12(10)11/h2-6,8-9H,7,13H2,1H3/t9-/m0/s1
InChIKeyNATPBWKAHZAGEG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Product Profile: (2R)-2-Isoquinolin-5-ylpropan-1-amine


(2R)-2-Isoquinolin-5-ylpropan-1-amine (CAS 2248197-79-5) is a chiral primary amine featuring an isoquinoline heterocycle attached at the 5-position to a propan-1-amine side chain with defined (R)-stereochemistry at the 2-carbon . The compound has the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . As a single-enantiomer isoquinoline derivative, it belongs to a compound class widely recognized as a privileged scaffold in medicinal chemistry, serving as a versatile intermediate for kinase inhibitor synthesis, CNS-targeted drug discovery programs, and the construction of stereochemically complex lead molecules [1].

Stereochemistry Single (2R)-enantiomer for stereochemical control
Core Scaffold 5-substituted isoquinoline; distinct from quinoline
Functional Group Primary amine for direct derivatization
Research Context Chiral building block for kinase inhibitor and CNS target synthesis

Specificity of (2R)-2-Isoquinolin-5-ylpropan-1-amine


Isoquinoline-containing amines cannot be treated as interchangeable commodities. The (2R) stereochemical configuration, the 5-position attachment point on the isoquinoline ring, and the nitrogen heterocycle identity (isoquinoline vs. quinoline) each independently modulate molecular recognition, target binding, and downstream pharmacological outcomes. Literature precedent demonstrates that even subtle changes—such as replacing the 5-isoquinoline with a quinoline scaffold—can alter the stereo-electronic environment sufficiently to affect potency and selectivity [1]. Similarly, diastereomers of isoquinoline derivatives with a chiral center at the 2-position of the side chain show divergent biological activity: one diastereomer may be significantly more potent than the parent compound, while the enantiomeric counterpart can be completely inactive [1]. Therefore, procurement of the specific (2R)-5-substituted isoquinoline enantiomer is non-negotiable for programs where stereochemistry is a determinant of target engagement and functional response.

Target
Substitute
Risk
(2R)-5-isoquinoline enantiomer
Racemic mixture or (2S) enantiomer
Enantiomeric configuration may yield inactive or divergent target engagement
5-position isoquinoline attachment
6-substituted isoquinoline regioisomer
Regiochemical shift alters pharmacophoric geometry and binding
Isoquinoline core (N at 2)
Quinoline analog (N at 1)
Heterocycle nitrogen position changes electron distribution and H-bonding

Differentiation Evidence: (2R)-2-Isoquinolin-5-ylpropan-1-amine


Enantiomer Purity: (2R) vs. (2S) and Racemate

The target compound is supplied as the single (2R)-enantiomer, whereas the racemic mixture 2-(isoquinolin-5-yl)propan-1-amine (CAS 1516400-19-3) lacks stereochemical definition . In the context of isoquinoline sulfonamide antibiotics, the trans-2R,5S diastereomer was the only isomer exhibiting greater potency than the parent compound, while the trans-2S,5S isomer was completely inactive, demonstrating that stereochemistry at the 2-position of the isoquinoline side chain is a binary on/off switch for biological activity [1]. Although direct enantiomer-specific activity data for the unsubstituted (2R)- vs. (2S)-2-isoquinolin-5-ylpropan-1-amine are not publicly available, this class-level precedent establishes that procurement of the defined (2R) enantiomer is essential to avoid unpredictable and potentially null biological outcomes associated with the racemate or wrong enantiomer.

Enantiomer Identity
Class-level inference
(2R) single enantiomer vs racemate (undefined stereochemistry)
Stereochemical control essential for reproducible SAR
Class precedent shows enantiomer-dependent activity (active vs. inactive)
Chiral resolution Enantiomeric excess Stereochemical fidelity

Positional Isomerism: 5- vs. 6-Isoquinoline Substitution

(2R)-2-Isoquinolin-5-ylpropan-1-amine positions the side chain at the 5-carbon of the isoquinoline ring, distinct from the 6-substituted analog (2R)-2-Isoquinolin-6-ylpropan-1-amine (CAS 2248200-93-1) . In the structured optimization of isoquinoline-based antibiotics, the 5-isoquinoline attachment was identified as an essential pharmacophoric element, with systematic SAR confirming that alternative substitution positions on the isoquinoline core yield different activity profiles [1]. The 5-position places the side chain adjacent to the isoquinoline nitrogen, influencing the pKa of both the ring nitrogen and the primary amine, as well as the spatial orientation of the amine group relative to the aromatic plane. These factors directly impact hydrogen-bonding capacity and target binding geometry.

Regiochemistry
Cross-study comparable
5-substituted isoquinoline vs 6-substituted regioisomer
5-position pharmacophoric; 6-substitution may disrupt binding
5-isoquinoline essential in SAR studies
Positional isomerism Regiochemistry Target binding

Heterocycle Scaffold: Isoquinoline vs. Quinoline

The target compound contains an isoquinoline core (nitrogen at position 2), which differs fundamentally from the quinoline analog (2R)-2-Quinolin-5-ylpropan-1-amine (nitrogen at position 1) [1]. This single-atom shift in nitrogen position alters the heterocycle's electron distribution, basicity, and hydrogen-bond acceptor geometry. In isoquinoline, the nitrogen's lone pair is conjugated differently within the bicyclic system compared to quinoline, affecting both the compound's physicochemical properties (e.g., pKa, logP) and its ability to engage biological targets such as kinases, GPCRs, and ion channels. The Nature Chemistry SAR study explicitly identified the 5-isoquinoline moiety as an essential group, with quinoline replacements not discussed as viable alternatives within the same potency range [2].

Heterocycle Core
Class-level inference
Isoquinoline (N at 2) vs quinoline (N at 1)
Nitrogen position impacts electronic profile and target recognition
Isoquinoline identified as essential pharmacophoric element
Heterocycle scaffold Nitrogen position Electronic effects

Primary Amine Versatility vs. N-Alkylated Analogs

(2R)-2-Isoquinolin-5-ylpropan-1-amine contains a free primary amine, enabling direct participation in amide bond formation, reductive amination, sulfonamide synthesis, and urea formation without requiring deprotection steps [1]. This contrasts with N-alkylated analogs such as N-(1-(Isoquinolin-5-yl)ethyl)propan-1-amine, which contain a secondary or tertiary amine and thus have restricted further functionalization options. The primary amine also provides a defined protonation state (predicted pKa ~9-10 for aliphatic amines) that influences solubility, salt formation, and pharmacokinetic properties.

Amine Functionality
Supporting evidence
Primary amine (-NH2) vs N-alkylated (secondary/tertiary)
Free amine enables full derivatization; N-alkylated limits library synthesis
No direct reactivity data; qualitative synthetic advantage
Primary amine Derivatization Medicinal chemistry

MAO Inhibition Precedent: Isoquinoline Amine Class

Isoquinoline derivatives bearing amine side chains have demonstrated monoamine oxidase (MAO) inhibitory activity. In a systematic study of isoquinoline derivatives, compound 5 and compound 8 exhibited MAO IC50 values of 203.228 µM and 124.137 µM respectively, with compound 5 showing irreversible inhibition and compound 8 displaying mixed-type reversible inhibition [1]. Additionally, a related isoquinoline amine scaffold (CHEMBL1575961) showed MAO-B IC50 of 1.13×10³ nM (1.13 µM) in a fluorescence-based kynuramine conversion assay [2]. While the (2R)-2-isoquinolin-5-ylpropan-1-amine compound itself has not been directly assayed in published studies, its structural features—isoquinoline core, primary amine, and chiral (R)-configuration—align with the pharmacophoric requirements observed in active MAO inhibitors, suggesting potential utility in neuroscience-focused discovery programs.

MAO Inhibition
Class-level inference
Reported MAO-B IC50: 1.13 µM (CHEMBL1575961)
Supports isoquinoline amine class MAO enzyme context
No direct data for target compound; class reference values
Monoamine oxidase MAO inhibition Isoquinoline pharmacology

Patent Landscape: 5-Substituted Isoquinolines

The 5-substituted isoquinoline motif appears in multiple therapeutic patent applications, including isoquinoline amides as LRRK2 inhibitors for Parkinson's disease [1] and isoquinoline derivatives as RhoA/ROCK pathway modulators [2]. (2R)-2-Isoquinolin-5-ylpropan-1-amine serves as a direct synthetic precursor to such compounds, positioning it within active pharmaceutical patent space. Its defined (R)-stereochemistry offers a specific advantage over racemic or achiral building blocks when constructing stereochemically pure lead candidates intended for patent protection, as chiral purity can be a differentiating element in composition-of-matter claims.

Patent Context
Supporting evidence
5-substituted isoquinoline in LRRK2 and ROCK inhibitor patents
Supports IP-protected chemical space exploration
Qualitative differentiation; no assay comparison data
Patent analysis LRRK2 inhibitor Drug discovery

Applications: (2R)-2-Isoquinolin-5-ylpropan-1-amine


Stereochemically Defined Kinase Inhibitor Synthesis

Use as a chiral amine building block for constructing LRRK2 inhibitors and other kinase-targeted therapeutics where stereochemistry at the side chain 2-position directly impacts ATP-binding site complementarity and selectivity [1]. The (2R)-configuration provides a defined spatial orientation that cannot be replicated with the racemate or (2S) enantiomer, reducing the risk of synthesizing inactive diastereomers during lead optimization [2].

CNS Drug Discovery: Monoamine Oxidase Targeting

Deploy in medicinal chemistry campaigns exploring MAO-A or MAO-B inhibition for neurodegenerative diseases (Parkinson's, Alzheimer's). Class-level data show isoquinoline amines achieve MAO-B IC50 values as low as 1.13 µM, and the primary amine functionality enables rapid SAR exploration through amide and sulfonamide library synthesis [1][2].

RhoA/ROCK Pathway Modulator Development

Incorporate as a key intermediate in the synthesis of isoquinoline-based ROCK inhibitors for cardiovascular and anti-fibrotic indications, as described in patent literature for 5-substituted isoquinoline derivatives [1]. The primary amine allows direct conjugation to pharmacophoric elements without protecting group manipulation.

Chiral Auxiliary & Asymmetric Synthesis

Utilize as a chiral pool starting material or chiral auxiliary for asymmetric synthesis, leveraging the defined (R)-stereochemistry of the 2-position to induce stereoselectivity in subsequent transformations. Class precedent demonstrates that isoquinoline side-chain stereochemistry is critical for diastereoselective outcomes [2].

Application
Selection Property
Validation Focus
Stereochemically defined kinase inhibitor research
Single (2R)-enantiomer building block
Enantiomeric configuration verification
MAO inhibition research (CNS enzyme models)
Isoquinoline amine class scaffold
MAO enzyme inhibition assay context
RhoA/ROCK pathway modulator synthesis
Primary amine for direct conjugation
Pathway modulation assay context
Asymmetric synthesis / chiral auxiliary studies
Defined (R)-stereochemistry
Stereoselective transformation monitoring
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